molecular formula C9H12N2 B1603503 2,3-Dihydro-1H-inden-5-ylhydrazine CAS No. 887593-51-3

2,3-Dihydro-1H-inden-5-ylhydrazine

Cat. No. B1603503
M. Wt: 148.2 g/mol
InChI Key: TZQWYTNGPYDSEM-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1H-inden-5-ylhydrazine” is a chemical compound with the CAS Number: 887593-51-3 . It has a molecular weight of 148.21 .


Molecular Structure Analysis

The InChI code for “2,3-Dihydro-1H-inden-5-ylhydrazine” is 1S/C9H12N2/c10-11-9-5-4-7-2-1-3-8(7)6-9/h4-6,11H,1-3,10H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“2,3-Dihydro-1H-inden-5-ylhydrazine” is a solid . Its molecular formula is C9H12N2 and it has a molecular weight of 184.67 .

Scientific Research Applications

Agricultural Chemistry

  • Insecticidal Activity: Research has identified compounds that mimic the action of insect growth and developmental hormones, such as the steroidal 20-hydroxyecdysone and the sesquiterpenoid juvenile hormone. Bisacylhydrazines, a category that includes substances related to 2,3-Dihydro-1H-inden-5-ylhydrazine, act as non-steroidal agonists exhibiting selective toxicity to lepidopteran pests, while being safe for beneficial insects. This highlights their potential in developing environmentally friendly insecticides with a specific action mechanism (Dhadialla, Carlson, & Le, 1998).

Organic Synthesis

  • Synthesis of pi-Conjugated Structures: The chemical versatility of dihydrazines allows for their use in synthesizing chiral pi-conjugated structures. For example, the dimerization of planarized diamines through oxidative CC- and NN-homocouplings has been achieved, highlighting the role of dihydrazines in crafting complex organic structures with potential applications in materials science and catalysis (Shiraishi, Rajca, Pink, & Rajca, 2005).

Coordination Chemistry

  • Ligand for Metal Complexes: Compounds like 1,2,4,5-tetrazines, which share structural similarities with dihydrazines, exhibit unique coordination chemistry, being capable of bridging metal centers. These compounds, rich in nitrogen atoms, facilitate electron and charge transfer phenomena, indicating the utility of dihydrazine derivatives in developing supramolecular materials for electronic applications (Kaim, 2002).

Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis: The reaction of cyanoacetylhydrazine with chloroacetyl chloride illustrates the role of hydrazine derivatives in generating pyrazole compounds with anti-tumor activities. This exemplifies the broader utility of dihydrazines in synthesizing heterocyclic compounds with significant biological activities (Mohareb, El-Sayed, & Abdelaziz, 2012).

Photophysics

  • pH Sensors: The development of pH-sensitive probes using dihydrazine derivatives has been reported. These compounds exhibit fluorescence changes upon protonation, making them excellent candidates for pH sensors in biological and chemical research (Jiang et al., 2015).

Safety And Hazards

“2,3-Dihydro-1H-inden-5-ylhydrazine” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

2,3-dihydro-1H-inden-5-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-11-9-5-4-7-2-1-3-8(7)6-9/h4-6,11H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQWYTNGPYDSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617128
Record name (2,3-Dihydro-1H-inden-5-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1H-inden-5-ylhydrazine

CAS RN

887593-51-3
Record name (2,3-Dihydro-1H-inden-5-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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